Technical Guide: Physicochemical Profiling & Applications of (3,4-Dimethylphenyl)-difluoroacetic Acid
Technical Guide: Physicochemical Profiling & Applications of (3,4-Dimethylphenyl)-difluoroacetic Acid
The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (3,4-Dimethylphenyl)-difluoroacetic acid.
Executive Summary
(3,4-Dimethylphenyl)-difluoroacetic acid (CAS: 1027514-15-3) represents a specialized fluorinated building block in modern drug discovery.[1] It serves as a critical bioisostere for phenylacetic acid moieties, offering two distinct advantages: metabolic blockade at the benzylic position and pKa modulation via the inductive effect of the
Chemical Identity & Structural Architecture[1][2]
The molecule consists of a lipophilic 3,4-dimethylphenyl tail coupled to a polar, acidic difluoroacetic acid headgroup. This amphiphilic structure allows it to participate in specific hydrophobic interactions while maintaining solubility in polar physiological media.[1]
| Property | Data |
| Chemical Name | (3,4-Dimethylphenyl)-difluoroacetic acid |
| CAS Number | 1027514-15-3 |
| Molecular Formula | |
| Molecular Weight | 200.18 g/mol |
| SMILES | CC1=C(C)C=C(C(C(O)=O)(F)F)C=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Physicochemical Properties: The "Fluorine Effect"[4]
The strategic insertion of the gem-difluoro (
Acidity (pKa) Modulation
The electron-withdrawing nature of the two fluorine atoms significantly stabilizes the carboxylate anion via inductive effects (
-
Parent Phenylacetic Acid pKa: ~4.3[1]
-
Difluoro Analogue pKa (Predicted): ~2.8 – 3.1[1]
-
Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic carboxylate.[1] However, the lower pKa (closer to phosphate bioisosteres) can enhance potency in active sites requiring a stronger ionic interaction.
Lipophilicity (LogP) & Metabolic Stability
The
-
Predicted LogP: ~2.6
-
Mechanism: The 3,4-dimethyl moiety adds significant lipophilicity (+1.0 LogP units), balancing the polarity of the carboxylic acid.[1] This "Goldilocks" lipophilicity ensures cell membrane permeability without excessive protein binding.[1]
Visualization: Structure-Property Relationship
The following diagram illustrates the functional impact of each structural component.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the difluoro linker and dimethyl substituents.
Synthetic Accessibility & Protocols
Synthesis of aryl difluoroacetic acids is non-trivial due to the instability of certain fluorinated intermediates. The most robust industrial route utilizes Copper-Catalyzed Cross-Coupling , avoiding harsh fluorinating agents like DAST.[1]
Recommended Synthetic Workflow
Reaction Type: Copper-mediated arylation of ethyl bromodifluoroacetate.[1]
Reagents:
-
Aryl Boronic Acid: (3,4-Dimethylphenyl)boronic acid[1]
-
Difluoro Source: Ethyl bromodifluoroacetate (
)[1] -
Catalyst: Copper (
or ) with Ligand (e.g., phenanthroline)[1]
Step-by-Step Protocol:
-
Coupling: Charge a reaction vessel with (3,4-dimethylphenyl)boronic acid (1.0 equiv), ethyl bromodifluoroacetate (1.2 equiv), and Copper powder (2.0 equiv) in DMSO.
-
Activation: Heat to 60°C under
atmosphere for 12 hours. The copper mediates the radical addition of the difluoroacetate fragment to the aryl ring.[1] -
Hydrolysis: Treat the intermediate ester with LiOH (3.0 equiv) in THF/Water (1:1) at room temperature for 2 hours to liberate the free acid.
-
Purification: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.
Visualization: Synthesis Pathway
Figure 2: Two-step synthetic workflow via Copper-mediated cross-coupling and subsequent ester hydrolysis.[1]
Medicinal Chemistry Applications
Bioisosterism Strategy
This compound is frequently used to replace phenylacetic acid or phosphate groups in lead optimization.[1]
-
Case Study: In PTP1B inhibitors (diabetes targets), replacing a non-fluorinated acid with a difluoroacetic acid moiety often increases cellular permeability (by reducing the ionization fraction slightly at acidic micro-environments) and eliminates metabolic hotspots.[1]
-
Potency: The increased acidity (lower pKa) mimics the electrostatics of a phosphate group (
) more effectively than a standard carboxylate, making it a "phosphate mimetic" for phosphatase inhibitors.[1]
Handling & Stability
-
Stability: The C-F bond is chemically inert under standard conditions.[1] However, the compound is acidic and corrosive.[1]
-
Storage: Store at 2-8°C under inert gas. Avoid strong bases which form the salt immediately.
-
Safety: Wear standard PPE (gloves, goggles).[1] In case of skin contact, wash with copious water; the lipophilic nature aids skin penetration, so rapid washing is critical.
References
-
ChemicalBook. (2025).[1] Difluoroacetic acid Properties and Synthesis. Retrieved from .[1]
-
Kumawat, S., & Natte, K. (2024).[1] Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications.[1] Retrieved from .[1]
-
Yang, B., et al. (2016).[1][2] Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes.[1][2] Organic Letters.[1] Retrieved from .[1][2]
-
PubChem. (2025).[1][3] (3,4-Difluorophenyl)acetic acid Compound Summary. (Used for comparative physicochemical modeling).[1] Retrieved from .[1]
-
Enamine. (2023).[1] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements.[1][4] (Context on fluorine bioisosteres). Retrieved from .[1]
Sources
- 1. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3,4-Difluorophenyl)acetic acid | C8H6F2O2 | CID 69571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]
